3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride
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Overview
Description
“3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride” is a chemical compound with the CAS Number: 777856-64-1 . It has a molecular weight of 205.09 . The IUPAC name for this compound is this compound . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2.2ClH/c9-5-1-3-8-4-2-6-10-7-8;;/h2,4,6-7H,5,9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, compounds with similar structures have been used in various chemical transformations. For instance, 3-Pyridylpropylamine has been used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido[2,3-b]azepine .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The compound’s InChI key is LQWCMVSWOWMABB-UHFFFAOYSA-N .Scientific Research Applications
Silver-Catalyzed Cyclization
Research has demonstrated the utility of silver-catalyzed cyclization involving N-(prop-2-yn-1-yl)pyridine-2-amines for synthesizing 3-methylimidazo[1,2-a]pyridines. This method offers good yields, excellent regioselectivity, and operates under mild conditions. The process represents a practical approach for generating complex heterocycles, potentially applicable in material science and pharmaceuticals (Chioua et al., 2013).
Complexation with Metals
The compound has been used in studies exploring its complexation behavior with metals, as in the case with cadmium(II). These studies provide insights into its potential applications in the synthesis of metal-organic frameworks (MOFs) or coordination compounds, which are valuable in catalysis, magnetic materials, and gas storage applications (Hakimi et al., 2013).
Catalysis and Chemical Synthesis
The compound has shown relevance in catalysis, as evidenced by its role in facilitating amide bond formation from thioacids and amines at room temperature. This metal-free method offers a mild, efficient route for direct amide synthesis, highlighting the compound's potential as a versatile catalyst or intermediate in organic synthesis (Samanta et al., 2020).
Development of Functional Materials
Research into positional isomers of the compound has led to the discovery of materials exhibiting reversible phosphorescent color switching in response to acid-base vapor stimuli. This property suggests applications in the development of dynamic functional materials, which can be used in sensors, displays, and other devices where reversible optical properties are desired (Li & Yong, 2019).
Pharmaceutical Research
In pharmaceutical research, derivatives of the compound have been synthesized and evaluated for anticancer and antioxidant activities. This suggests its potential utility in drug development, especially in the design of new therapeutic agents targeting cancer and oxidative stress-related diseases (Rehan et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of imidazo[1,2-a]pyridines , which have a broad range of biological activities .
Mode of Action
It is known that similar compounds participate in the sandmeyer reaction, an efficient method for the stereospecific synthesis of (e)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .
Biochemical Pathways
Compounds with similar structures have been shown to have a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Similar compounds have been shown to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the compound is stable at room temperature and is highly soluble in water and other polar solvents , which suggests that it may be stable in a variety of environments.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride involves the reaction of 3-bromopyridine with propargylamine followed by reduction of the resulting alkyne with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "3-bromopyridine", "propargylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-bromopyridine is reacted with propargylamine in the presence of a palladium catalyst to form 3-(Pyridin-3-yl)prop-2-yn-1-amine.", "Step 2: The resulting alkyne is reduced with sodium borohydride to form the corresponding alkene.", "Step 3: The alkene is quaternized with hydrochloric acid to form 3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride." ] } | |
CAS No. |
777856-64-1 |
Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
3-pyridin-3-ylprop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C8H8N2.ClH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,5,9H2;1H |
InChI Key |
KGJFMSLAZNVEAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C#CCN.Cl.Cl |
Canonical SMILES |
C1=CC(=CN=C1)C#CCN.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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